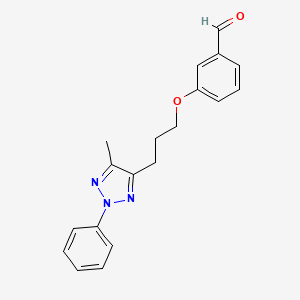
3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Propoxy Group: The propoxy group is introduced through a nucleophilic substitution reaction.
Introduction of the Benzaldehyde Group: The benzaldehyde group is added via a formylation reaction, often using reagents like Vilsmeier-Haack or Duff reaction conditions.
Chemical Reactions Analysis
3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, anticancer, and antiviral activities.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: Triazole derivatives are used in the synthesis of agrochemicals, dyes, and photostabilizers.
Mechanism of Action
The mechanism of action of 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar compounds to 3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde include:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
1,2,4-Triazole Derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity .
Biological Activity
3-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The triazole ring is known for its diverse biological applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound features a triazole ring, which is a five-membered aromatic ring containing three nitrogen atoms. This structure is significant in drug development due to its ability to interact with biological targets.
- Molecular Formula : C16H18N4O
- Molecular Weight : 286.34 g/mol
- CAS Number : [insert CAS number if available]
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | Bacterial Inhibition | 15 |
| Triazole Derivative B | Fungal Inhibition | 10 |
2. Anti-inflammatory Properties
Triazole compounds have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies suggest that these compounds can downregulate NF-kB signaling pathways, which are crucial in inflammatory responses.
3. Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 20 | Apoptosis |
| A549 (Lung Cancer) | 25 | Cell Cycle Arrest |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of triazole derivatives:
- Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial activity.
- Anti-inflammatory Mechanism Investigation : In vitro assays showed that certain triazole derivatives inhibited the production of TNF-alpha in macrophages, suggesting their potential use in treating inflammatory diseases.
- Cytotoxicity Assays : A recent study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines. The findings revealed that compounds with specific substituents on the triazole ring exhibited higher cytotoxicity compared to others.
Properties
CAS No. |
645391-73-7 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[3-(5-methyl-2-phenyltriazol-4-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19N3O2/c1-15-19(21-22(20-15)17-8-3-2-4-9-17)11-6-12-24-18-10-5-7-16(13-18)14-23/h2-5,7-10,13-14H,6,11-12H2,1H3 |
InChI Key |
HXEOJLNBNHJACP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CCCOC2=CC=CC(=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















